molecular formula C17H12O4 B11724395 3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B11724395
M. Wt: 280.27 g/mol
InChI Key: JTWIEXZHRVGSPN-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic compound that features a benzodioxole group and a benzopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects is often related to its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole and benzopyranone moieties can interact with various biological pathways, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)chromen-4-one

InChI

InChI=1S/C17H12O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-8H,9-10H2

InChI Key

JTWIEXZHRVGSPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O1

Origin of Product

United States

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